Pivaloyl cyanide

Catalog No.
S774191
CAS No.
42867-40-3
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivaloyl cyanide

CAS Number

42867-40-3

Product Name

Pivaloyl cyanide

IUPAC Name

2,2-dimethylpropanoyl cyanide

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3

InChI Key

NPBLQPWAISGYEU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C#N

Canonical SMILES

CC(C)(C)C(=O)C#N

Pivaloyl cyanide is an organic compound with the molecular formula C₆H₉N. It is characterized by a pivaloyl group (derived from pivalic acid) attached to a cyanide functional group. This compound is typically used as a reagent in organic synthesis due to its unique chemical properties. Pivaloyl cyanide appears as a colorless liquid with a distinct odor and is soluble in organic solvents.

Synthesis and Use as a Building Block:

Pivaloyl cyanide (also known as tert-butylcyanide) is a relatively simple organic compound with the formula (CH₃)₃CC(O)CN. It finds use in scientific research primarily as a building block for the synthesis of more complex molecules. Its key functional groups, the cyano (CN) and the pivaloyl (C(CH₃)₃C(O)) groups, can participate in various chemical reactions, allowing researchers to introduce these moieties into their target molecules.

Several methods exist for the synthesis of pivaloyl cyanide, with one common approach involving the reaction of pivaloyl chloride and lithium cyanide in an aprotic solvent, such as tetrahydrofuran (THF) [].

Applications in Organic Synthesis:

Due to its reactivity, pivaloyl cyanide serves as a valuable precursor for various organic compounds. Here are some specific examples:

  • Synthesis of nitriles: Pivaloyl cyanide can be used to prepare other nitrile derivatives through nucleophilic substitution reactions. For instance, reacting it with primary or secondary amines leads to the formation of substituted N-cyano derivatives.
  • Preparation of amides and imides: Pivaloyl cyanide can be converted into amides or imides through further reactions. For example, treatment with water in the presence of an acid catalyst yields pivalamide, while its reaction with ammonia forms pivalonitrile [].
  • Cyclization reactions: Pivaloyl cyanide can participate in various cyclization reactions, leading to the formation of cyclic compounds with diverse structures. This approach is particularly useful for synthesizing complex heterocyclic molecules [].

Limitations and Safety Considerations:

  • Reactivity: The cyano group in pivaloyl cyanide is highly reactive, requiring careful handling and storage due to its potential to react with various functional groups under certain conditions.
  • Toxicity: Pivaloyl cyanide exhibits moderate toxicity, and appropriate personal protective equipment (PPE) should be worn when handling it to avoid inhalation, ingestion, or skin contact.
, primarily due to its reactive cyanide group. Some notable reactions include:

  • Nucleophilic Substitution: The cyanide group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Formation of Amides: Pivaloyl cyanide can react with amines to form corresponding amides, which are useful intermediates in organic synthesis.
  • Condensation Reactions: It can undergo condensation reactions with carbonyl compounds, leading to the formation of α-cyanoketones.

Pivaloyl cyanide can be synthesized through several methods:

  • Reaction of Pivalic Anhydride and Hydrocyanic Acid: This method involves reacting pivalic anhydride with anhydrous hydrocyanic acid under controlled conditions, resulting in the formation of pivaloyl cyanide .
  • Use of Alkali Metal/Copper Cyanide Complexes: Another method involves utilizing alkali metal or alkaline earth metal/copper cyanide complexes to facilitate the reaction between pivalic acid derivatives and cyanides .
  • Alternative Routes: Other synthetic routes may include the use of various organic reagents and catalysts to achieve the desired compound.

Pivaloyl cyanide finds applications primarily in organic synthesis, including:

  • Intermediate for Synthesis: It serves as an important intermediate for synthesizing various chemicals, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: Its reactivity makes it a valuable reagent for introducing the pivaloyl group into other organic molecules.
  • Protective Group: In synthetic chemistry, pivaloyl groups are often used to protect alcohols during multi-step syntheses.

Interaction studies involving pivaloyl cyanide primarily focus on its reactivity with other chemical species. Research has shown that it can interact with various nucleophiles and electrophiles, leading to significant transformations that are useful in synthetic pathways. Additionally, studies have explored its behavior in different solvent systems and under varying temperature conditions to optimize reaction yields.

Pivaloyl cyanide shares structural similarities with several other compounds, particularly those containing carboxylic acid derivatives or cyanides. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Pivalic AcidCarboxylic AcidStable esters; used as a protective group for alcohols
Acetic AnhydrideAnhydrideCommonly used in acetylation reactions
Benzoyl CyanideAromatic CyanideMore reactive due to the aromatic ring
Propionyl CyanideAliphatic CyanideSimilar reactivity but shorter carbon chain

Pivaloyl cyanide is unique due to its combination of both pivalic acid characteristics and the reactive nature of the cyanide group, making it particularly versatile in synthetic applications.

XLogP3

1.3

Other CAS

42867-40-3

Wikipedia

3,3-Dimethyl-2-oxobutanenitrile

Dates

Modify: 2023-08-15

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